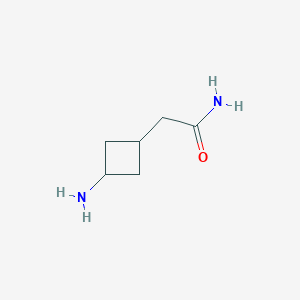

2-(3-Aminocyclobutyl)acetamide

Description

Significance of Cyclobutylacetamide Derivatives as Chemical Scaffolds

Cyclobutylacetamide derivatives represent a class of compounds that are gaining prominence as versatile chemical scaffolds in drug discovery. A chemical scaffold is, in essence, the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational rigidity and a three-dimensional character that is often sought after in modern medicinal chemistry to improve pharmacological properties. nih.govvilniustech.lt This move away from flat, two-dimensional molecules is often referred to as "escaping from flatland." researchgate.net

The acetamide (B32628) portion of these derivatives provides a key functional group that can participate in hydrogen bonding, a critical interaction for the binding of a drug molecule to its biological target. researchgate.net The combination of the rigid cyclobutane core with the versatile acetamide side chain allows for the exploration of chemical space in a way that can lead to compounds with enhanced potency, selectivity, and metabolic stability. nih.govvilniustech.lt The use of such scaffolds is a strategic approach to developing new therapeutic agents for a wide range of diseases. rsc.org

Historical Context of Aminocyclobutyl Moieties in Organic Synthesis and Medicinal Chemistry

The incorporation of aminocyclitol moieties, which include aminocyclobutyl groups, into bioactive molecules has a rich history in medicinal chemistry. nih.gov Initially found in natural products like aminoglycoside antibiotics, these structures have proven to be valuable components in the design of synthetic drugs. nih.gov The development of stereoselective synthetic methods has been crucial in allowing chemists to create a wide variety of aminocyclitol analogues, enabling detailed studies of structure-activity relationships. nih.gov

The cyclobutane ring itself was first synthesized in 1907. nih.gov For a long time, the synthesis of cyclobutane-containing molecules was challenging due to the inherent ring strain. However, advancements in synthetic methodologies, such as photocatalytic [2+2] cycloadditions and the ring-opening of bicyclo[1.1.0]butanes, have made these structures more accessible for research and development. researchgate.net This has led to an increased use of the aminocyclobutyl moiety in drug candidates, where it can act as a conformationally restricted scaffold or a bioisostere for other chemical groups. nih.govrsc.org

Current Research Landscape and Emerging Themes for 2-(3-Aminocyclobutyl)acetamide

The current research landscape for small molecules containing cyclobutane rings is vibrant, with a focus on their application in medicinal chemistry. As of early 2021, there were at least 39 drug candidates in preclinical or clinical development that feature a cyclobutane ring. nih.gov These compounds are being investigated for a variety of therapeutic areas.

One emerging theme is the use of cyclobutane scaffolds to create compounds that can modulate the activity of challenging biological targets, such as protein-protein interactions or allosteric binding sites on enzymes. researchgate.netnih.gov For instance, the aminocyclobutyl moiety has been shown to play a crucial role in the allosteric inhibition of AKT kinases, a family of enzymes implicated in cancer. researchgate.netnih.gov

While specific, in-depth research focused solely on this compound is not extensively published, its constituent parts are of clear interest. For example, derivatives such as 4-(3-aminocyclobutyl)pyrimidin-2-amines have been investigated as potential efflux pump inhibitors in bacteria, although some have been found to act as colloidal aggregators, a finding that highlights the importance of careful experimental validation. mdpi.com The synthesis of this compound hydrochloride has been described, starting from 2-(3-aminocyclobutyl)acetonitrile (B13520676) hydrochloride through acidic hydrolysis. This availability as a chemical building block suggests its potential for use in the synthesis of more complex and potentially bioactive molecules.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

|---|---|---|---|

| This compound | C6H12N2O | 128.17 | This compound |

| 2-(3-Aminocyclobutyl)acetonitrile hydrochloride | C6H11ClN2 | 146.62 | 2-(3-aminocyclobutyl)acetonitrile;hydrochloride |

| N-(trans-3-Aminocyclobutyl)acetamide dihydrochloride | C6H14Cl2N2O | 217.1 | N-(trans-3-aminocyclobutyl)acetamide;dihydrochloride |

| 2-(1-aminocyclobutyl)-N-(3-methoxypropyl)acetamide | C10H20N2O2 | 200.28 | 2-(1-aminocyclobutyl)-N-(3-methoxypropyl)acetamide |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2-(3-Aminocyclobutyl)acetonitrile hydrochloride |

| 4-(3-aminocyclobutyl)pyrimidin-2-amines |

| N-(trans-3-Aminocyclobutyl)acetamide dihydrochloride |

| 2-(1-aminocyclobutyl)-N-(3-methoxypropyl)acetamide |

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-(3-aminocyclobutyl)acetamide |

InChI |

InChI=1S/C6H12N2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H2,8,9) |

InChI Key |

KZJOQVUSLOZUDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Aminocyclobutyl Acetamide and Its Derivatives

Strategies for the Construction of the Substituted Cyclobutane (B1203170) Ring System

The formation of the substituted cyclobutane ring is a critical step in the synthesis of 2-(3-aminocyclobutyl)acetamide. The inherent ring strain and the need for stereochemical control necessitate specialized synthetic approaches.

Stereoselective Synthesis of Aminocyclobutanes

Achieving the desired stereochemistry in the aminocyclobutane moiety is paramount for the biological activity of the final compound. Various methods have been developed to control the spatial arrangement of substituents on the cyclobutane ring.

One common strategy involves the stereoselective reduction of a cyclobutanone (B123998) precursor. For instance, the reduction of a 3-(protected-amino)cyclobutanone can yield either the cis- or trans-3-(protected-amino)cyclobutanol, depending on the reducing agent and reaction conditions. Subsequent conversion of the hydroxyl group to an amino group or another functional handle allows for the synthesis of stereochemically defined aminocyclobutanes.

Another powerful approach is the use of chiral starting materials or catalysts to induce stereoselectivity. For example, asymmetric [2+2] cycloadditions between an alkene and a ketene, catalyzed by a chiral Lewis acid, can produce enantioenriched cyclobutanones. These intermediates can then be further elaborated to the desired aminocyclobutane stereoisomer.

Ring expansion and ring contraction strategies have also been employed. The diastereoselective ring expansion of aziridines or the stereospecific ring contraction of larger heterocyclic systems can provide access to highly functionalized and stereochemically complex aminocyclobutanes that are difficult to access through other means.

Functionalization Approaches for the Cyclobutane Core

Once the cyclobutane ring is constructed, further functionalization is often necessary to introduce the required substituents. C-H functionalization has emerged as a powerful tool for the direct introduction of various groups onto the cyclobutane core, often with high regioselectivity and stereoselectivity. This approach avoids the need for pre-functionalized starting materials and can significantly shorten synthetic sequences.

Traditional methods for functionalization often rely on the conversion of existing functional groups. For example, a carboxylic acid group on the cyclobutane ring can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. Similarly, a hydroxyl group can be transformed into a variety of other functionalities through standard organic transformations.

Approaches for Amide Bond Formation in this compound

The formation of the acetamide (B32628) linkage is a crucial step in the synthesis of the target molecule. Both classical and modern amidation methods are employed, with the choice of method often depending on the specific substrate and the desired reaction conditions.

Classical Amidation Techniques and their Application

Classical amidation methods typically involve the activation of a carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride (B1165640). For the synthesis of this compound, a protected 3-aminocyclobutylacetic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide.

Alternatively, the carboxylic acid can be converted to a mixed anhydride, which then reacts with ammonia to furnish the desired acetamide. These methods are generally robust and high-yielding, but can sometimes require harsh reaction conditions that are not compatible with sensitive functional groups.

Modern Coupling Methods for Acetamide Linkage

Modern amide bond formation often utilizes coupling reagents that facilitate the reaction between a carboxylic acid and an amine under milder conditions. These reagents are particularly useful when dealing with complex molecules that may be sensitive to the harsh conditions of classical amidation methods.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.

For the synthesis of this compound, a protected 3-aminocyclobutylacetic acid would be treated with one of these coupling reagents in the presence of ammonia or an ammonium salt to form the acetamide bond.

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction times, high yields. |

Introduction and Manipulation of the Amino Group within the Cyclobutyl Moiety

The introduction and manipulation of the amino group on the cyclobutane ring are critical for the synthesis of this compound. The amino group is often introduced in a protected form to prevent unwanted side reactions during the synthesis.

A common strategy is to introduce the amino group via a nucleophilic substitution reaction. For example, a cyclobutane with a good leaving group, such as a tosylate or a triflate, can be reacted with a nitrogen nucleophile, such as sodium azide, followed by reduction of the resulting azide to the primary amine.

Alternatively, the amino group can be introduced via reductive amination of a cyclobutanone. The ketone is reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding amine.

Protecting groups are frequently used to mask the reactivity of the amino group during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. For example, a Boc-protected aminocyclobutane can be carried through several synthetic steps, including the formation of the acetamide, before the final deprotection to yield the free amine. The deprotection is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. fishersci.co.ukacsgcipr.org

Regioselective Amination Strategies

The introduction of an amino group at the C-3 position of the cyclobutane ring is a critical step in the synthesis of this compound. Achieving the desired regioselectivity is paramount to avoid the formation of isomeric byproducts. One effective strategy involves the use of a symmetrically substituted precursor, such as cyclobutane-1,1-dicarboxylic acid, which simplifies the regiochemical outcome of subsequent transformations.

A common approach to introduce the amine functionality is through a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative. For instance, a cyclobutanecarboxylic acid can be converted to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by hydrolysis to yield the amine. The regioselectivity in these rearrangements is dictated by the position of the carboxylic acid function on the cyclobutane ring.

Another strategy involves the nucleophilic substitution of a suitable leaving group at the C-3 position of a cyclobutane precursor. This requires the initial preparation of a cyclobutane derivative with a leaving group, such as a tosylate or a halide, at the desired position. Subsequent reaction with an ammonia equivalent or a protected amine source, like sodium azide followed by reduction, can then install the amino group. The success of this approach hinges on the ability to selectively introduce the leaving group at the C-3 position.

Protective Group Chemistry for Primary Amines

Given the reactivity of the primary amine, its protection is a crucial aspect of the synthetic sequence leading to this compound and its analogs. The choice of the protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal at the appropriate stage.

Commonly used protecting groups for primary amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). The Cbz group, on the other hand, is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.

The selection of a protecting group follows the principle of orthogonality, where one protecting group can be removed selectively in the presence of others. This is particularly important in the synthesis of more complex, substituted analogs where multiple functional groups may require protection.

| Protecting Group | Abbreviation | Common Introduction Reagent | Common Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (base) |

Synthesis of Key Precursor Intermediates for this compound

A pivotal precursor for the synthesis of this compound is 2-(3-aminocyclobutyl)acetic acid or a protected derivative thereof. The synthesis of this intermediate often commences from commercially available starting materials.

One documented route begins with 1,1-cyclobutanedicarboxylic acid. This symmetric starting material allows for controlled functionalization. For instance, a Curtius rearrangement can be employed to convert one of the carboxylic acid groups to an amino group, leading to 3-aminocyclobutane-1-carboxylic acid. This transformation ensures the desired 1,3-substitution pattern on the cyclobutane ring. The synthesis of both cis- and trans-isomers of 3-aminocyclobutanecarboxylic acid has been reported, providing access to different stereoisomers of the final product.

The conversion of 3-aminocyclobutane-1-carboxylic acid to the target acetic acid derivative can be achieved through various homologation strategies. For example, the carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a leaving group and displaced with a cyanide nucleophile, followed by hydrolysis to the carboxylic acid. Alternatively, Arndt-Eistert homologation provides another avenue to extend the carbon chain by one methylene (B1212753) unit. Throughout these steps, the amino group must be appropriately protected.

Total Synthesis and Analog Preparation of Substituted this compound Compounds

The total synthesis of this compound from a suitable precursor like protected 2-(3-aminocyclobutyl)acetic acid involves the formation of the primary amide. This is typically achieved through standard peptide coupling protocols. The carboxylic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The activated carboxylic acid is then reacted with ammonia or an ammonia surrogate to form the desired acetamide. The final step involves the deprotection of the amino group, if it is still protected.

Chemical Reactivity and Mechanistic Investigations of 2 3 Aminocyclobutyl Acetamide

Reactivity Profiles of the Amide Functionality

The amide group in 2-(3-Aminocyclobutyl)acetamide is a versatile functional group that can participate in a range of chemical reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-(3-aminocyclobutyl)acetic acid. patsnap.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. patsnap.com This facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) result in the formation of the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. patsnap.com Protonation of the leaving amino group by a solvent molecule, followed by its departure, yields the carboxylate salt, which upon acidic workup gives the carboxylic acid.

Amide Exchange Reactions (Transamidation): Amide exchange, or transamidation, involves the reaction of an amide with an amine to form a new amide. This process can be reversible and is often utilized in dynamic combinatorial chemistry. researchgate.net While specific studies on this compound are limited, the general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the amide, proceeding through a tetrahedral intermediate. The reaction can be influenced by factors such as the nucleophilicity of the incoming amine and the stability of the leaving group.

A data table summarizing the hydrolysis of a related precursor, 2-(3-Aminocyclobutyl)acetonitrile (B13520676), which can be converted to this compound, is presented below.

| Reaction Type | Reagents | Product | Yield |

| Acidic Hydrolysis | Concentrated HCl, heat | This compound hydrochloride | ~80% |

| Basic Hydrolysis | Aqueous NaOH, reflux | 2-(3-Aminocyclobutyl)acetic acid | ~65% |

N-Substitution: The nitrogen atom of the amide can, under certain conditions, undergo substitution reactions. However, direct N-alkylation of primary amides is often challenging due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen. Protecting the primary amine and then performing reactions on the amide nitrogen is a common strategy. For instance, N-acetylation of the primary amine of a related aminocyclobutane derivative has been documented. researchgate.net

Rearrangement Reactions: Amides can participate in various rearrangement reactions, often leading to amines with one fewer carbon atom.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine and a strong base to yield a primary amine. patsnap.com The mechanism proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the amine and carbon dioxide. masterorganicchemistry.com

Curtius Rearrangement: While the Curtius rearrangement starts from an acyl azide, it proceeds through a similar isocyanate intermediate as the Hofmann rearrangement to produce an amine. masterorganicchemistry.com

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid to an isocyanate.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. masterorganicchemistry.com While not a direct reaction of the amide itself, it is a related transformation in the broader context of amide synthesis and reactivity.

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is characterized by significant ring strain, which influences its reactivity. This strain can be relieved through ring-opening or rearrangement reactions.

The high ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species.

Acid-Catalyzed Ring Opening: In the presence of strong acids, protonation of the amine or amide can lead to the formation of a carbocation intermediate, which can then undergo ring opening to alleviate ring strain. The resulting carbocation can be trapped by a nucleophile. msu.edu

Lewis Acid-Catalyzed Ring Opening: Lewis acids can coordinate to the nitrogen or oxygen atoms, activating the molecule towards ring opening. uni-regensburg.de

Nucleophilic Ring Opening: While less common for simple cyclobutanes, the presence of activating groups can facilitate nucleophilic attack and subsequent ring opening. For example, the ring opening of activated aziridines (three-membered rings) by nucleophiles is a well-established process. nih.gov

Computational methods like density functional theory (DFT) can be employed to model the ring strain and predict the activation energies for potential ring-opening pathways.

The strained nature of the cyclobutane ring also makes it a substrate for ring expansion and contraction reactions, providing access to other ring systems.

Ring Expansion:

Tiffeneau-Demjanov Rearrangement: This reaction involves the diazotization of a β-amino alcohol, leading to a carbocation that can rearrange via ring expansion. For aminocyclobutanes, this can lead to cyclopentanone (B42830) derivatives. wikipedia.org

Pinacol-type Rearrangements: These rearrangements can be initiated from 1,2-diols on the cyclobutane ring, leading to ring-expanded ketones. msu.eduwikipedia.org

Radical-Mediated Ring Expansion: Certain radical reactions can induce the expansion of the cyclobutane ring. unica.it

Ring Contraction:

Favorskii Rearrangement: While typically associated with α-haloketones, related cyclobutanone (B123998) derivatives can undergo ring contraction to form cyclopropanecarboxylic acid derivatives. wikipedia.org

Wolff Rearrangement: The Wolff rearrangement of α-diazoketones derived from cyclobutanone can lead to ring-contracted products. wikipedia.org

Cationic Rearrangements: Carbocations generated on the cyclobutane ring can also lead to ring contraction, forming cyclopropylmethyl cation derivatives. wikipedia.org A recent study reported the ring contraction of sterically congested cyclic (amino)(aryl)carbenes to form benzocyclobutanimines. nih.gov

Transformations Involving the Primary Amine Group

The primary amine group is a key site of reactivity in this compound. Its nucleophilic nature allows for a wide range of transformations.

N-Alkylation and N-Arylation: The primary amine can readily undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to form secondary and tertiary amines. N-arylation can also be achieved, though it may require specific catalysts and conditions. researchgate.net

N-Acylation: The amine group reacts with acylating agents such as acid chlorides, anhydrides, or esters to form amides. For example, isopropenyl acetate (B1210297) has been used as an efficient acetylating agent for primary amines. researchgate.net The synthesis of N-(1-(4-(2-(2-aminopyridin-3-yl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)acetamide from the corresponding primary amine has been reported. researchgate.net

Formation of Imines (Schiff Bases): The primary amine can condense with aldehydes or ketones to form imines. This reaction is typically reversible and acid-catalyzed.

Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) leads to the formation of a diazonium salt. This intermediate is often unstable and can undergo various subsequent reactions, including substitution with a wide range of nucleophiles or elimination to form an alkene. As mentioned earlier, diazotization of aminocyclobutanes can lead to ring expansion or contraction. wikipedia.org

Reductive Amination: The primary amine can be used in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.

The diverse reactivity of the primary amine allows for the facile introduction of various substituents, making this compound a valuable building block in medicinal chemistry and organic synthesis. tandfonline.comnih.gov

Acylation, Alkylation, and Derivatization

The primary amino group in this compound is a key site for nucleophilic reactions, readily undergoing acylation and alkylation to form a diverse range of derivatives.

Acylation: The acylation of amines is a fundamental transformation in organic synthesis. semanticscholar.org In the case of this compound, the amino group can be acylated using various reagents such as acyl chlorides or anhydrides. semanticscholar.orgorganic-chemistry.org For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated derivative. researchgate.net This process is often carried out in the presence of a base to neutralize the acid byproduct. semanticscholar.org The chemoselectivity of acylation is an important consideration, as the amide functionality also contains a nitrogen atom, though it is significantly less nucleophilic than the primary amine. semanticscholar.org Biocatalytic methods using enzymes like acyltransferase from Mycobacterium smegmatis have also been developed for the N-acylation of amines in aqueous media, offering a green alternative to traditional chemical methods. unimi.it

Alkylation: The amino group can also be alkylated through reactions with alkyl halides or via reductive amination. rsc.orgderpharmachemica.com Standard N-alkylation methods can convert primary amines to the corresponding mono- or di-alkylated products. google.com.qa For example, reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the corresponding alkylated amine. nih.gov

Derivatization: Derivatization is a technique used to modify a compound to enhance its analytical properties, such as volatility for gas chromatography (GC) analysis. gcms.cz The amino and amide groups of this compound can be derivatized. For example, silylation, a common derivatization technique, involves replacing the active hydrogen atoms in the amino and amide groups with a trimethylsilyl (B98337) (TMS) group. research-solution.comjfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. research-solution.com Another derivatization strategy involves using reagents like 9-xanthydrol, which has been successfully employed for the analysis of acetamide (B32628) in various matrices. nih.gov

Table 1: Examples of Derivatization Reactions for Analytical Purposes

| Derivatization Type | Reagent | Functional Group Targeted | Resulting Derivative | Analytical Application |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Amide | Trimethylsilyl (TMS) derivative | Gas Chromatography (GC) |

| Acylation | Perfluoroacylimidazoles | Amine | Perfluoroacyl amide | Gas Chromatography (GC) |

| Alkylation | Pentafluorobenzyl bromide | Amine | Pentafluorobenzyl amine | Gas Chromatography (GC) |

| Xanthydrol Derivatization | 9-Xanthydrol | Amide | Xanthyl-acetamide | GC-Mass Spectrometry |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.netchemistry.coach This reaction is a cornerstone of carbonyl chemistry and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemistry.coachlibretexts.org The formation of the imine is typically a reversible process. pdx.edu

The general mechanism for the condensation of a primary amine with a carbonyl compound involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group followed by elimination of water to form the iminium ion.

Deprotonation to yield the final imine product. chemistry.coach

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are often the initial step in more complex transformations like reductive aminations. nih.govresearchgate.net

Stereochemical Reactivity and Isomerization Pathways of this compound

Stereochemical Reactivity: The stereochemistry of the starting material can dictate the stereochemical outcome of a reaction. nptel.ac.in For instance, reactions at the chiral centers of the cyclobutane ring or reactions involving the amino group can proceed with retention or inversion of configuration, depending on the reaction mechanism. The presence of the rigid cyclobutane ring can also influence the stereoselectivity of reactions by sterically hindering certain approaches of a reagent.

Isomerization Pathways: Isomerization between the cis and trans forms of this compound would require the breaking and reforming of covalent bonds, a process that typically requires significant energy input. Theoretical studies on similar systems, like diazenes, have investigated isomerization pathways such as inversion and torsion. rsc.org In the context of photoactive proteins, trans-to-cis isomerization is a key reaction that can proceed through mechanisms like the hula-twist and bicycle-pedal pathways. nih.gov While not directly applicable to this compound under normal conditions, these studies highlight the types of conformational changes that can occur in cyclic systems. Keto-enol tautomerization is another form of isomerization relevant to the acetamide portion of the molecule, where a proton and a double bond shift to form a vinyl alcohol (enol) tautomer. nih.gov

Table 2: Stereoisomers of this compound

| Isomer | Relative Position of Substituents | Key Feature |

| cis | On the same face of the cyclobutane ring | Substituents are spatially closer. |

| trans | On opposite faces of the cyclobutane ring | Substituents are spatially further apart. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the functional groups or the cyclobutane ring itself, depending on the reagents and reaction conditions.

Oxidation: The primary amino group can be oxidized, though this is often a complex process that can lead to a variety of products. The cyclobutane ring is generally stable to oxidation, but under harsh conditions, ring-opening can occur. The amide functionality is relatively resistant to oxidation. rsc.org Electrochemical oxidation of related amide compounds has been shown to result in bond cleavage at various positions, depending on the substituents present. rsc.org

Reduction: The amide group of this compound can be reduced to the corresponding amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile precursor of this compound, 2-(3-aminocyclobutyl)acetonitrile, can be reduced to the corresponding primary amine, 2-(3-aminocyclobutyl)ethylamine, using reagents such as LiAlH₄ or through catalytic hydrogenation with H₂ and Raney Nickel.

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagent | Potential Product |

| Oxidation | Strong oxidizing agents | Complex mixture, potential ring-opening products |

| Reduction of Amide | Lithium aluminum hydride (LiAlH₄) | 2-(3-Aminocyclobutyl)ethylamine |

| Reduction of Nitrile Precursor | Lithium aluminum hydride (LiAlH₄) or H₂/Raney Ni | 2-(3-Aminocyclobutyl)ethylamine |

Structural Analysis and Conformational Studies of 2 3 Aminocyclobutyl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in a chemical compound. High-resolution NMR, IR, Raman, and mass spectrometry each provide complementary information that, when combined, allows for an unambiguous structural assignment of 2-(3-Aminocyclobutyl)acetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. youtube.commsu.edu By analyzing the chemical shifts, coupling constants, and peak integrations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of this compound can be established. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring, the methylene (B1212753) group of the acetamide (B32628) side chain, and the amine and amide protons. The chemical shifts of the cyclobutyl protons would be influenced by the electronegativity of the attached amino and acetamidomethyl groups. The protons on the carbons bearing these substituents would appear at a lower field compared to the other ring protons. The amide N-H proton typically appears as a broad singlet at a downfield chemical shift. researchgate.net

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the cyclobutyl ring will appear at distinct chemical shifts depending on their substitution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH₂ (acetamide) | ~2.1 | ~45 |

| CH (cyclobutyl, C-NH₂) | ~3.5 | ~50 |

| CH (cyclobutyl, C-CH₂CONH₂) | ~2.5 | ~40 |

| CH₂ (cyclobutyl) | ~1.8 - 2.2 | ~30 |

| NH₂ | ~1.5 (broad) | - |

| NH (amide) | ~7.5 (broad) | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu For this compound, key functional groups include the primary amine (NH₂), the secondary amide (CONH), and the cyclobutane (B1203170) ring.

The IR spectrum is expected to show characteristic stretching vibrations for the N-H bonds of the primary amine and the amide group, typically in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, will be a strong absorption around 1650 cm⁻¹. msu.edu The N-H bending vibration of the amide, or the Amide II band, is expected around 1550-1640 cm⁻¹. msu.edu The C-H stretching vibrations of the cyclobutyl and methylene groups will appear around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations of the molecule. msu.edu

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| N-H (Amide) | Stretch | 3100 - 3300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch (Amide I) | ~1650 |

| N-H (Amide) | Bend (Amide II) | 1550 - 1640 |

| C-N | Stretch | 1000 - 1350 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk The molecular formula of this compound is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 128.

Electron ionization (EI) would likely lead to fragmentation of the molecular ion. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. nist.gov For this compound, this could lead to the loss of the acetamide side chain or fragmentation of the cyclobutane ring. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. whitman.edu

Plausible Mass Spectrometry Fragments for this compound

| Fragment | m/z | Possible Origin |

|---|---|---|

| [C₆H₁₂N₂O]⁺ | 128 | Molecular Ion |

| [C₄H₈N]⁺ | 70 | Loss of CH₂CONH₂ |

| [CH₂CONH₂]⁺ | 59 | Cleavage of the bond to the cyclobutane ring |

| [C₅H₉N₂O]⁺ | 113 | Loss of CH₃ |

| [C₄H₇NH₂]⁺ | 71 | Fragmentation of the cyclobutane ring |

X-ray Crystallography of this compound and its Molecular Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Co-crystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable co-formers. tbzmed.ac.ir The formation of co-crystals can significantly alter the physicochemical properties of a drug, such as solubility and bioavailability. nih.gov The ability of this compound to form multiple hydrogen bonds makes it a good candidate for co-crystal formation. nih.gov

By co-crystallizing aminocyclobutyl-containing ligands with their biological targets (e.g., enzymes, receptors), X-ray crystallography can provide a detailed snapshot of the binding interactions at the atomic level. This information is invaluable for structure-based drug design, as it allows for the rational optimization of ligand affinity and selectivity. For instance, co-crystal structures can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. biotech-asia.org While specific co-crystal structures for this compound are not publicly available, the principles of co-crystallization suggest that the amine and acetamide groups would be critical in forming specific interactions with a biological target. youtube.com

Conformational Analysis and Dynamics of the Cyclobutylacetamide Scaffold

The conformational landscape of this compound is primarily dictated by the interplay of forces within its two key structural motifs: the cyclobutane ring and the acetamide side chain. The inherent flexibility of the four-membered ring, coupled with the rotational freedom and potential for intramolecular interactions of the substituent groups, gives rise to a dynamic equilibrium of various spatial arrangements. Due to a lack of direct experimental or computational studies specifically on this compound, this analysis is based on established principles of conformational analysis for cyclobutane derivatives and acetamides.

Preferred Conformations in Different Phases (Solution, Solid, Gas)

The preferred conformation of this compound in different phases is expected to be governed by the balance between intramolecular forces and intermolecular packing forces.

Cyclobutane Ring Puckering:

The cyclobutane ring is not planar. To alleviate the torsional strain that would be present in a planar conformation, the ring adopts a puckered or "butterfly" shape. libretexts.orgmasterorganicchemistry.com This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations. In substituted cyclobutanes, the substituents can influence the energetics of this inversion, leading to a preference for one conformation over the other. The degree of puckering is typically described by a dihedral angle, which for cyclobutane itself is around 35°. tandfonline.com

For a 1,3-disubstituted cyclobutane like this compound, two diastereomeric forms are possible: cis and trans. In the cis isomer, both substituents are on the same side of the ring, leading to one axial-like and one equatorial-like orientation in the puckered conformation. In the trans isomer, the substituents are on opposite sides, allowing for a diequatorial-like conformation, which is generally more stable due to reduced steric hindrance.

Substituent Orientation:

In monosubstituted cyclobutanes, there is a conformational equilibrium between axial and equatorial conformers, with the equatorial position being generally favored to minimize steric interactions. nih.gov For this compound, both the amino group and the acetamidomethyl group will have a preference for the more sterically favorable equatorial-like positions. In the likely more stable trans isomer, a diequatorial conformation would be highly preferred.

Acetamide Group Conformation:

Phase-Dependent Conformational Preferences:

Gas Phase: In the gas phase, the molecule is isolated, and its conformation is determined solely by intramolecular forces. It is highly probable that the trans isomer in a diequatorial puckered conformation of the cyclobutane ring would be the global minimum energy structure. The acetamide group would be expected to adopt its preferred trans configuration.

Solution Phase: In solution, the conformational equilibrium can be influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonding (discussed in the next section) would likely play a significant role in stabilizing a specific conformation. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules could compete with intramolecular interactions, potentially leading to a different distribution of conformers. NMR spectroscopy would be the primary technique to study these solution-phase conformations, with coupling constants providing valuable information about the dihedral angles of the cyclobutane ring protons. nih.govresearchgate.net

Solid State: In the solid crystalline state, the conformation is fixed and determined by the optimization of intermolecular packing forces in the crystal lattice, in addition to intramolecular energetics. X-ray crystallography would be required to definitively determine the solid-state conformation. It is common for molecules to crystallize in their lowest energy conformation, but crystal packing effects can sometimes trap higher energy conformers. Intermolecular hydrogen bonding between the amino and acetamide groups of adjacent molecules would be a dominant factor in the crystal packing.

The following table summarizes the expected preferred conformations based on theoretical principles.

| Phase | Cyclobutane Ring Conformation | Substituent Orientation | Acetamide Conformation |

| Gas | Puckered (Butterfly) | Diequatorial (trans-isomer) | Trans |

| Solution | Puckered, solvent-dependent equilibrium | Predominantly diequatorial (trans-isomer) | Trans |

| Solid | Puckered (fixed) | Dependent on crystal packing, likely diequatorial | Trans |

Intramolecular Interactions and their Influence on Conformation and Rigidity

Intramolecular interactions, particularly hydrogen bonding, are expected to play a crucial role in defining the conformational preferences and rigidity of the this compound scaffold.

Intramolecular Hydrogen Bonding:

In the cis-isomer of this compound, the amino and acetamidomethyl groups are on the same face of the cyclobutane ring. This arrangement could facilitate the formation of an intramolecular hydrogen bond, creating a cyclic-like structure. This hydrogen bond would add rigidity to the molecule by locking the relative orientation of the two substituents and potentially influencing the puckering of the cyclobutane ring.

In the more stable trans-isomer, where the substituents are on opposite sides of the ring, the formation of a direct intramolecular hydrogen bond would be less likely due to the larger distance between the amino and acetamide groups. However, depending on the flexibility and rotational freedom of the acetamidomethyl side chain, certain conformations might still allow for a weaker interaction.

The strength of any potential intramolecular hydrogen bond would also be influenced by the solvent. In non-polar solvents, where there is no competition for hydrogen bonding, an intramolecular bond would be more favorable. pnas.org In polar, hydrogen-bonding solvents, solvent molecules can compete for both the donor and acceptor sites, making the formation of an intramolecular hydrogen bond less probable.

Steric Interactions:

Steric hindrance between the substituents and with the hydrogen atoms on the cyclobutane ring also influences the conformational landscape. As previously mentioned, the preference for equatorial over axial positions for both the amino and acetamidomethyl groups is a direct consequence of minimizing steric strain. openstax.org In particular, 1,3-diaxial interactions, which are unfavorable steric clashes between axial substituents on the same side of the ring, would significantly destabilize any conformation where the larger acetamidomethyl group is in an axial position. openstax.org

The interplay between the stabilizing effect of a potential intramolecular hydrogen bond in the cis-isomer and the destabilizing steric interactions would determine the relative energies of the possible conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in quantifying the energies of these different conformations and interactions.

The following table outlines the key intramolecular interactions and their likely impact on the conformation of this compound.

| Interaction | Groups Involved | Isomer Preference | Influence on Conformation |

| Intramolecular Hydrogen Bond | Amino (-NH₂) and Acetamide (C=O) | More likely in cis-isomer | Can lead to a more rigid, cyclic-like structure. Stabilizes specific puckered conformations. |

| Steric Hindrance (1,3-Diaxial) | Axial Substituents and Axial Hydrogens | Favors trans-isomer | Destabilizes conformations with axial substituents, promoting equatorial orientations. |

Computational Chemistry and Molecular Modeling of 2 3 Aminocyclobutyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, reactivity, and spectroscopic characteristics. These methods, grounded in the principles of quantum mechanics, offer a detailed picture of electron distribution and bonding within 2-(3-Aminocyclobutyl)acetamide.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in determining the electronic properties of molecules. For this compound, DFT calculations can elucidate a range of crucial parameters that govern its chemical behavior. By solving the Kohn-Sham equations, DFT methods can map the electron density to determine the ground-state energy, molecular orbital energies, and the electrostatic potential surface.

Key electronic properties that can be calculated for this compound using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule most likely to participate in chemical reactions, such as nucleophilic or electrophilic attacks.

The electrostatic potential (ESP) map is another valuable output of DFT studies. For this compound, the ESP map would reveal the distribution of charge across the molecule, highlighting electronegative regions (such as the oxygen and nitrogen atoms of the acetamide (B32628) group) and electropositive regions (such as the amine and amide protons). This information is vital for understanding non-covalent interactions, including hydrogen bonding, which are critical for ligand-receptor binding.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or published computational data for this exact compound is not readily available.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly powerful for predicting spectroscopic properties. For this compound, these methods can simulate various types of spectra, which can then be used to interpret experimental data or to predict the spectral features of the molecule before it is synthesized.

One of the most common applications of ab initio calculations is the prediction of vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to determine the vibrational frequencies and normal modes of the molecule. These calculated frequencies can be correlated with experimental spectra to assign specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the acetamide, the N-H bends of the amine and amide groups, and the various C-H and C-C vibrations of the cyclobutyl ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using ab initio methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C atoms in this compound can be predicted. These theoretical chemical shifts are invaluable for the structural elucidation of the molecule and for confirming its synthesis.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as water or a biological target.

Conformational Sampling and Free Energy Landscapes

The flexibility of the cyclobutyl ring and the rotatable bonds in the acetamide side chain mean that this compound can adopt a variety of conformations. MD simulations can be used to sample these different conformations by simulating the molecule's movements over nanoseconds or even microseconds. The resulting trajectory provides a detailed picture of the accessible conformational states and the transitions between them.

From these trajectories, a free energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The low-energy regions on this map correspond to the most stable and frequently adopted conformations of the molecule. Understanding the preferred conformations of this compound is crucial, as the bioactive conformation (the shape it adopts when binding to a target) is often one of these low-energy states.

Ligand-Target Interaction Dynamics and Water Networks

When this compound is simulated in the presence of a biological target, such as a protein, MD simulations can provide invaluable insights into the dynamics of their interaction. These simulations can reveal how the ligand binds to the active site, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are formed.

Furthermore, MD simulations explicitly model the surrounding water molecules, allowing for a detailed analysis of the role of water in the binding process. Water molecules can mediate interactions between the ligand and the target, or they can be displaced from the binding site upon ligand binding, which can have a significant impact on the binding affinity. The analysis of water networks can therefore provide a more complete understanding of the thermodynamics of ligand-target recognition.

Molecular Docking and Binding Site Analysis for Aminocyclobutyl Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. For aminocyclobutyl scaffolds, including this compound, docking studies are instrumental in identifying potential biological targets and in understanding the key interactions that drive binding.

The process involves placing the ligand in various positions and orientations within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. The top-ranked poses represent the most likely binding modes of the ligand.

Binding site analysis of the docked poses can then be performed to identify the specific amino acid residues that interact with the aminocyclobutyl scaffold. For this compound, this analysis would likely reveal the formation of hydrogen bonds between the amine and acetamide groups and polar residues in the binding site, as well as potential hydrophobic interactions involving the cyclobutyl ring. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. The ability of docking to prioritize fragments for screening has been shown to be effective, suggesting its utility in exploiting the chemical diversity present at the fragment level. nih.gov

Table 2: Key Interacting Residues for a Hypothetical Aminocyclobutyl Scaffold in a Kinase Active Site (Note: This data is illustrative and represents a potential outcome of a molecular docking study.)

| Functional Group of Ligand | Interacting Residue | Interaction Type |

|---|---|---|

| Amine (NH2) | Asp181 | Hydrogen Bond (Donor) |

| Acetamide (C=O) | Lys72 | Hydrogen Bond (Acceptor) |

| Acetamide (N-H) | Glu91 | Hydrogen Bond (Donor) |

No Public Research Found on the

Despite a comprehensive search of scientific literature and databases, no specific research was identified detailing the computational chemistry and molecular modeling of the compound this compound.

While general principles of computational chemistry, including the identification of potential binding modes, elucidation of allosteric binding sites, and structure-based design methodologies, are well-established in the field of drug discovery, their direct application to this compound has not been documented in publicly available research.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as they pertain specifically to this compound:

Structure-Based Design Principles Applied to this compound Scaffolds

Fragment-Based Drug Discovery Strategies

General information on these computational techniques exists but cannot be accurately and scientifically applied to this compound without dedicated research and validation. Methodologies such as de novo design, which involves the computational creation of novel molecular structures, and scaffold hopping, a technique used to identify structurally novel compounds with similar biological activity, require specific target information and computational studies that are not available for this particular compound. Similarly, fragment-based drug discovery, which utilizes small molecular fragments to build potent drug candidates, would necessitate screening and modeling studies involving this compound that have not been published.

Without specific studies on this compound, any discussion of its binding modes, allosteric interactions, or application in structure-based design would be purely speculative and would not meet the required standards of scientific accuracy.

Biological and Pharmacological Research on 2 3 Aminocyclobutyl Acetamide and Analogs

Exploration of Biological Targets and Elucidation of Molecular Mechanisms

The therapeutic potential of chemical compounds is intrinsically linked to their interaction with specific biological targets. For 2-(3-aminocyclobutyl)acetamide and its analogs, research has explored a range of molecular targets, revealing complex mechanisms of action. These investigations are crucial for understanding their pharmacological profile and identifying potential clinical applications. The primary areas of research have included their effects on transport proteins, protein kinases, and receptor systems.

ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the ATP-dependent translocation of a wide variety of substances across cellular membranes. A prominent member of this family is P-glycoprotein (P-gp), which functions as an efflux pump, actively removing xenobiotics, including many therapeutic drugs, from cells. nih.govplos.org This action is a key mechanism behind the development of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy. nih.govplos.org

The inhibition of P-gp and other ABC transporters is a significant area of research aimed at overcoming MDR. plos.orgnih.gov By blocking these efflux pumps, inhibitor compounds can increase the intracellular concentration of chemotherapeutic agents, thereby restoring their sensitivity in resistant cells. plos.orgplos.org While the core structure of this compound suggests potential for biological activity, current scientific literature has not extensively detailed its direct interaction with or inhibition of ABC transporters like P-glycoprotein. The exploration of how this specific chemical scaffold might modulate the activity of these critical transport proteins remains an area for future investigation.

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The AKT (Protein Kinase B) family of serine/threonine kinases, comprising isoforms AKT1, AKT2, and AKT3, is a critical node in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation, survival, and metabolism. nih.govmdpi.com

A significant analog of this compound, ARQ 092 (21a), has been identified as a potent and selective allosteric inhibitor of AKT kinases. researchgate.net Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that locks the kinase in an inactive state. nih.govresearchgate.net The co-crystal structure of ARQ 092 with full-length AKT1 has confirmed this allosteric mechanism, highlighting that the aminocyclobutyl moiety plays a crucial role in its binding. researchgate.net

ARQ 092 demonstrates high enzymatic potency against all three AKT isoforms. nih.govresearchgate.net The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Kinase Inhibitory Activity of ARQ 092 Against AKT Isoforms

| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |

|---|---|---|---|

| ARQ 092 | 5.0 | 4.5 | 16 |

| ARQ-092* | 1.3 ± 0.3 | 1.4 ± 0.1 | 9.9 ± 0.3 |

*Data from a separate in vitro biochemical assay. nih.gov

This allosteric inhibition presents a promising strategy for targeting cancers with hyperactivated AKT signaling. nih.gov Furthermore, research into covalent-allosteric inhibitors has shown potential for achieving isoform-selectivity, which could help minimize off-target effects. nih.gov For instance, certain derivatives have demonstrated preferential binding to AKT1 or a good selectivity profile for AKT2. nih.gov

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, each with various subtypes that mediate diverse physiological functions. The alpha-2A adrenergic receptor (ADRA2A) is involved in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. nih.govdrugtargetontology.org

While the pharmacological profiles of many small molecules include interactions with adrenergic receptors, there is currently a lack of specific research findings in the public domain that definitively characterize the antagonistic (or agonistic) activity of this compound or its close analogs at adrenergic receptors, including the ADRA2A subtype. Therefore, the modulation of this receptor family by this particular class of compounds is not well-established and warrants further investigation.

The acetamide (B32628) scaffold is a versatile feature in medicinal chemistry, found in compounds targeting a wide array of enzymes and receptors. While direct studies on this compound are limited, research on related structures provides insight into potential biological activities.

Chemokine Receptors: A class of 2-(benzothiazolylthio)acetamide derivatives has been identified as potent and selective antagonists for the CCR3 receptor, a chemokine receptor involved in allergic inflammation. nih.gov

Histamine (B1213489) Receptors: Acetamide-containing bicyclic thiazoles have been investigated for their structure-activity relationship (SAR) at the histamine H3 receptor, a target for cognitive and sleep-related disorders. nih.gov

Cholinesterases: Inspired by the structure of Acotiamide, a 1,3-thiazole derivative used to treat functional dyspepsia, various thiazole (B1198619) acetamide derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission and targets for Alzheimer's disease therapy. academie-sciences.fr

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural motifs responsible for its pharmacological effects.

For derivatives of this compound, SAR studies have focused on optimizing potency, selectivity, and pharmacokinetic properties by modifying both the core structure and its peripheral chemical groups.

The development of the allosteric AKT inhibitor ARQ 092 provides a clear example of this process. The optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series revealed the critical importance of the aminocyclobutyl moiety. researchgate.net The replacement of a gem-dimethyl substitution with the aminocyclobutyl group significantly improved the inhibitory activity against all three AKT isoforms. researchgate.net This highlights the favorable interactions that the cyclobutyl ring and its amino group make within the allosteric binding pocket of the AKT enzyme.

General SAR principles observed in various acetamide-containing series include:

Aryl Group Modifications: In studies of aryl acetamide triazolopyridazines, a preference for electron-withdrawing groups on the aryl tail was noted, with a 3,4-dichloro substitution pattern showing synergistic effects on potency. nih.gov

Linker Optimization: The nature of the chemical linker connecting core scaffolds is often crucial. For example, in the aforementioned triazolopyridazine series, a piperazine (B1678402) linker was found to be optimal. nih.gov

Core Scaffold Variation: The central heterocyclic system can be altered to modulate activity. Research on benzimidazole (B57391) derivatives showed that substitutions at various positions on the benzimidazole ring significantly impacted anti-inflammatory activity. mdpi.com Similarly, linking thiazole with other heterocycles like 2-pyrazoline (B94618) has been explored to create hybrid compounds with novel antimicrobial properties. mdpi.com

These studies underscore the importance of systematic chemical modification. By exploring different substituents on the cyclobutyl ring, altering the acetamide linker, and varying any attached aromatic or heterocyclic systems, the biological activity of this compound derivatives can be fine-tuned for specific molecular targets.

Correlation between Structural Features and Target Affinity/Selectivity

The cyclobutane (B1203170) ring, a motif present in this compound, is an increasingly attractive scaffold in medicinal chemistry. Though historically underrepresented in pharmaceuticals compared to five- and six-membered rings, its rigid, three-dimensional structure offers distinct advantages for influencing target affinity and selectivity. The strained nature of the cyclobutane ring provides a conformationally constrained framework, which can minimize the entropic penalty upon binding to a biological target. Structure-activity relationship (SAR) studies on various bioactive molecules incorporating this scaffold have highlighted key features that modulate their pharmacological properties.

The orientation of substituents on the cyclobutane ring is critical for biological activity. The cis and trans stereoisomers often exhibit significant differences in target affinity. For instance, in the development of inhibitors for the G9a protein, a spirocyclic cyclobutane ring was found to be a key component of a submicromolar potency inhibitor. Similarly, in the design of linkers for antibody-drug conjugates targeting cathepsin B, a cis-1,4-cyclobutane linker demonstrated optimal in vitro activity and improved plasma exposure in vivo compared to more flexible linkers. This underscores the importance of the defined spatial arrangement of functional groups that the cyclobutane core provides.

For analogs of this compound, the primary amine (-NH2) and the acetamide (-CH2CONH2) groups represent key interaction points. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions with negatively charged residues in a target's binding pocket. The acetamide moiety contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), allowing for versatile interactions.

SAR studies on cyclobutane-based integrin antagonists have shown that modifications to sidechains mimicking arginine and aspartic acid, which are attached to the central cyclobutane scaffold, significantly impact potency. This suggests that for this compound analogs, the nature and length of the groups attached to the core ring are crucial determinants of activity. For example, replacing the acetamide with different functional groups or altering the substitution pattern on the ring can fine-tune selectivity for different biological targets. In one study, a 2-aminocyclobutyl derivative of an antiplasmodial compound demonstrated enhanced metabolic stability while maintaining its activity against Plasmodium at both erythrocytic and hepatic stages.

Interactive Table: Table 1: Influence of Structural Modifications on the Activity of Cyclobutane Analogs (Note: Data is illustrative, based on findings from related cyclobutane-containing compounds)

| Compound/Analog | Structural Modification | Observed Effect on Activity/Selectivity | Potential Rationale |

|---|---|---|---|

| Analog A | Replacement of acetamide with a carboxylic acid | Increased potency for integrin αvβ3 | Mimics the aspartic acid residue of the RGD binding motif. |

| Analog B | Introduction of a spirocyclic fusion to the cyclobutane ring | Submicromolar potency for G9a inhibition | Increased rigidity and optimal orientation in the binding site. |

| Analog C | Use of a cis-cyclobutane linker vs. a flexible linker | Higher plasma exposure and oral bioavailability | Reduced entropy loss upon binding. |

| Analog D | N-alkylation of the amino group | Altered selectivity profile | Modification of hydrogen bonding capacity and steric bulk. |

| Analog E | Fluorination of the cyclobutane ring | Improved metabolic stability | Blocking sites of metabolic oxidation. |

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a high-resolution structure of a biological target, ligand-based design methods are invaluable for the discovery and optimization of new bioactive molecules. These approaches are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) that are critical for a molecule to interact with a specific target and elicit a biological response.

For a compound series based on the this compound scaffold, these computational techniques can be employed to understand the key interactions driving activity and to design novel analogs with improved potency and selectivity. The process typically begins with a set of known active molecules, which are conformationally analyzed and superimposed to identify common chemical features. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to find new molecules that match the model, or as a guide for the rational design of new derivatives.

Development of Ligand-Based Pharmacophore Models for Target Interaction

The development of a robust ligand-based pharmacophore model starts with the selection of a training set of structurally diverse compounds with known biological activities against the target of interest. For analogs of this compound, this set would ideally include compounds with a range of potencies to help distinguish essential features from those that are merely tolerated.

A hypothetical pharmacophore model for a target that binds this compound would likely include the following features based on its structure:

A Hydrogen Bond Donor (HBD): Representing the primary amine (-NH2).

A Positive Ionizable (PI) feature: Also associated with the primary amine, which is likely protonated at physiological pH.

A Hydrogen Bond Donor (HBD): From the N-H group of the acetamide.

A Hydrogen Bond Acceptor (HBA): From the carbonyl oxygen (C=O) of the acetamide.

A Hydrophobic (H) feature: Associated with the cyclobutane ring itself, which provides a non-polar scaffold.

The spatial relationship between these features (distances and angles) is crucial. Computational programs are used to generate multiple possible models, which are then validated. Validation involves assessing the model's ability to distinguish known active compounds from inactive ones (decoys). A successful model will score the active molecules highly while giving low scores to the inactives. For example, in the development of a pharmacophore model for P-glycoprotein (ABCB1) inhibitors, researchers used a dataset that included an aminocyclobutyl-containing compound, and their final model consisted of hydrophobic, hydrogen bond acceptor, and aromatic features.

Interactive Table: Table 2: Hypothetical Pharmacophoric Features for a this compound-Based Model

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Target Interaction | Example Distance to PI (Å) |

|---|---|---|---|

| Positive Ionizable (PI) | -NH3+ (protonated amine) | Ionic bonding, hydrogen bonding | 0.0 |

| Hydrogen Bond Donor (HBD) | -NH2 | Donating a hydrogen to an acceptor group on the target | 0.0 |

| Hydrophobic (H) | Cyclobutane ring | van der Waals interactions, occupying a hydrophobic pocket | ~2.5 - 4.0 |

| Hydrogen Bond Donor (HBD) | Acetamide -NH- | Donating a hydrogen to an acceptor group on the target | ~4.5 - 6.0 |

Virtual Screening and Hit Identification using Ligand Similarities

Once a validated pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for molecules that possess the same pharmacophoric features in the correct spatial arrangement. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hits" from millions of compounds without the need for exhaustive experimental screening.

The screening process involves generating multiple conformations for each molecule in the database and then attempting to align or map them onto the pharmacophore query. Molecules that successfully match the query are assigned a score based on how well they fit. The top-scoring compounds are then selected for further computational analysis (such as molecular docking, if a target structure is available) and, ultimately, for experimental testing.

This approach facilitates "scaffold hopping," where identified hits may be structurally distinct from the original template molecules but still share the necessary pharmacophoric features for biological activity. For example, a virtual screen using a pharmacophore model derived from quinoline-based P-glycoprotein inhibitors successfully identified novel, potent inhibitors with different chemical scaffolds. Similarly, a screen based on a this compound pharmacophore could identify new core structures to replace the cyclobutane ring or different functional groups that fulfill the hydrogen bonding and ionic interaction requirements, leading to the discovery of novel chemotypes with potentially improved properties.

Advanced Applications and Future Directions for 2 3 Aminocyclobutyl Acetamide Research

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of stereocenters in 2-(3-Aminocyclobutyl)acetamide makes it a valuable chiral building block for asymmetric synthesis. Chiral cyclobutane (B1203170) derivatives are increasingly utilized in medicinal chemistry to impart conformational rigidity to otherwise flexible molecules, a strategy that can lead to enhanced biological activity and selectivity.

The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved through methods like the Michael addition onto cyclobutenes, allowing for the efficient formation of various heterocyclic aminocyclobutane esters and amides. researchgate.netepfl.ch Such strategies can be adapted for the synthesis of enantioenriched derivatives of this compound. Once obtained in enantiomerically pure form, this compound can serve as a scaffold to introduce chirality into larger molecules. For instance, the primary amine can be used as a handle for further functionalization, while the acetamide (B32628) group can direct stereoselective transformations at adjacent positions. The rigid cyclobutane core restricts the conformational freedom of the molecule, which can lead to high levels of stereocontrol in subsequent reactions.

Table 1: Potential Asymmetric Transformations Utilizing this compound Derivatives

| Transformation | Role of Aminocyclobutyl Moiety | Potential Outcome |

| Asymmetric Alkylation | Chiral auxiliary directing the approach of an electrophile. | Enantiomerically enriched α-substituted acetamides. |

| Diastereoselective Aldol Reaction | Chiral control element influencing the formation of new stereocenters. | Synthesis of complex polyketide fragments with defined stereochemistry. |

| Chiral Ligand Synthesis | The amino group can be functionalized to create novel ligands for asymmetric catalysis. nih.govmdpi.com | Development of new catalysts for enantioselective reactions. |

Integration into Complex Molecular Architectures and Advanced Functional Materials